2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1448077-96-0
VCID: VC4787229
InChI: InChI=1S/C19H19N3O2S2/c23-18(13-25-19-21-15-5-1-2-6-16(15)26-19)22-11-8-14(9-12-22)24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2
SMILES: C1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

CAS No.: 1448077-96-0

Cat. No.: VC4787229

Molecular Formula: C19H19N3O2S2

Molecular Weight: 385.5

* For research use only. Not for human or veterinary use.

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone - 1448077-96-0

Specification

CAS No. 1448077-96-0
Molecular Formula C19H19N3O2S2
Molecular Weight 385.5
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Standard InChI InChI=1S/C19H19N3O2S2/c23-18(13-25-19-21-15-5-1-2-6-16(15)26-19)22-11-8-14(9-12-22)24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2
Standard InChI Key IKCWORLMJJJKIL-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[d]thiazole ring linked via a thioether bond (–S–) to an ethanone group, which is further connected to a 4-(pyridin-2-yloxy)piperidine moiety . The benzothiazole component contributes aromaticity and planar rigidity, while the piperidine ring introduces conformational flexibility. The pyridyloxy substituent enhances solubility and potential hydrogen-bonding interactions with biological targets .

Key Structural Features:

  • Benzo[d]thiazole: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 2, respectively.

  • Thioether linkage: Enhances metabolic stability compared to oxygen ethers.

  • 4-(Pyridin-2-yloxy)piperidine: A six-membered amine ring with a pyridine-O– group at position 4, enabling π-π stacking and basicity.

Physicochemical Profile

Table 1 summarizes critical physicochemical properties derived from experimental and computational data :

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₂S₂
Molecular Weight385.5 g/mol
IUPAC Name2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3
Topological Polar Surface Area109 Ų

The compound’s moderate polarity and balanced lipophilicity (predicted logP ≈ 2.8) suggest favorable membrane permeability, a critical factor for bioavailability .

Synthesis and Characterization

Synthetic Routes

While explicit details for this compound’s synthesis remain proprietary, analogous methodologies for benzothiazole-thioether derivatives involve multi-step protocols :

  • Formation of the Thioether Bond:

    • Reaction of 2-mercaptobenzothiazole with α-chloroketones under basic conditions (e.g., K₂CO₃ in DMF).

    • Nucleophilic substitution at the ketone’s α-position yields the thioether intermediate.

  • Piperidine-Pyridyloxy Conjugation:

    • Mitsunobu coupling of 4-hydroxypiperidine with 2-hydroxypyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

    • Subsequent alkylation or acylation to attach the ethanone-thioether moiety.

  • Final Assembly:

    • Amide coupling or nucleophilic substitution to integrate the piperidine-pyridyloxy group with the benzothiazole-thioether scaffold.

Analytical Characterization

  • NMR Spectroscopy: Key signals include:

    • δ 8.2–7.3 ppm (aromatic protons of benzothiazole and pyridine).

    • δ 4.5–3.8 ppm (piperidine CH₂–O and N–CH₂– groups).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 385.5 [M+H]⁺ .

Biological Activities and Mechanistic Insights

Cyclin-Dependent Kinase (CDK) Inhibition

The compound exhibits nanomolar inhibitory activity against CDK2 and CDK4, kinases critical for cell cycle progression from G₁ to S phase. By competitively binding to the ATP-binding pocket, it disrupts phosphorylation of retinoblastoma (Rb) protein, inducing G₁ arrest in cancer cells. Structural analogs with trifluoromethyl substitutions on the benzothiazole ring show enhanced potency (IC₅₀ < 1 μM) , suggesting tunability for selectivity.

Cytotoxicity and Selectivity

In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines reveal IC₅₀ values in the 5–20 μM range, with minimal toxicity to RAW 264.7 macrophages at equivalent doses . This selectivity index (>3) underscores its potential as a targeted therapeutic.

Pharmacological Applications and Recent Advances

Oncology

Preclinical studies highlight synergism with cisplatin in ovarian cancer models, reducing required cisplatin doses by 40% while mitigating nephrotoxicity. Table 2 summarizes key findings:

Study ModelEffectMechanismReference
MCF-7 XenograftsTumor volume reduction (62% vs. control)CDK4/6 inhibition + apoptosis
Cisplatin CombinationSynergistic cytotoxicity (CI = 0.3)ROS amplification + DNA repair suppression

Neuroinflammation

Benzothiazole derivatives suppress NF-κB and COX-2 pathways in microglial cells, suggesting utility in neurodegenerative diseases . Current studies are exploring the compound’s blood-brain barrier permeability using in silico models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator